1-cyclopropyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride
Description
The compound 1-cyclopropyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride is a piperazine derivative characterized by a cyclopropyl-ethanol backbone linked to a 3-fluorobenzyl-substituted piperazine ring. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
1-cyclopropyl-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O.2ClH/c17-15-3-1-2-13(10-15)11-18-6-8-19(9-7-18)12-16(20)14-4-5-14;;/h1-3,10,14,16,20H,4-9,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKUUHCISOMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=CC(=CC=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures are known to interact with their targets, causing a variety of changes. These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Estimated based on structural analogy; exact formula may vary.
Pharmacological and Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to free base analogs (e.g., 10a) .
- Receptor Binding: Fluorine at the 3-position on the benzyl group may enhance serotonin or dopamine receptor affinity compared to non-fluorinated (e.g., ) or 4-fluorinated analogs (e.g., ) due to optimized electronic effects .
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